2-Methylpyridine-3,4-diamine
Overview
Description
2-Methylpyridine-3,4-diamine, also known as 2-methyl-3,4-pyridinediamine, is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and a methyl group at the 2 position.
Scientific Research Applications
2-Methylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
While there isn’t specific information available on the mechanism of action for 2-Methylpyridine-3,4-diamine, a related compound, Amifampridine, which is used in the treatment of a number of rare muscle diseases, works by inhibiting the release of acetylcholine as antibodies involved in the host response against certain cancers cross-react with Ca2+ channels on the prejunctional membrane .
Safety and Hazards
Future Directions
In terms of future directions, 2-Methylpyridines have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, it is necessary to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the pyridine derivative and the biomolecules it interacts with
Cellular Effects
The cellular effects of 2-Methylpyridine-3,4-diamine are currently unknown. It is known that pyridine derivatives can have various effects on cells. For example, some pyridine derivatives have been found to exhibit cytotoxic activity against cancer cell lines
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules at the molecular level, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, potentially leading to threshold effects, toxic effects at high doses, and other effects
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways, potentially interacting with various transporters or binding proteins and affecting their localization or accumulation
Subcellular Localization
It is known that chemical compounds can localize to specific compartments or organelles within cells, potentially affecting their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method involves the α-methylation of pyridine derivatives using a column packed with Raney nickel and a low boiling point alcohol such as 1-propanol at high temperatures. This approach is advantageous due to its high selectivity, shorter reaction times, and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyridines depending on the electrophile used
Comparison with Similar Compounds
2-Methylpyridine: Lacks the amino groups present in 2-Methylpyridine-3,4-diamine.
3,4-Diaminopyridine: Lacks the methyl group at the 2 position.
2,5-Dimethylpyridine-4-amine: Features a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methylpyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMHIHWZCWXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597956 | |
Record name | 2-Methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-19-8 | |
Record name | 2-Methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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